molecular formula C16H28N4O11 B116920 Supprescin A CAS No. 143896-40-6

Supprescin A

Cat. No.: B116920
CAS No.: 143896-40-6
M. Wt: 452.41 g/mol
InChI Key: UOOOFBAWVAQTJK-VSSKVTDTSA-N
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Description

Scientific Research Applications

Supprescin A has a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

    Biology: this compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications in treating various diseases.

    Industry: this compound is used in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Supprescin A involves several steps, each requiring specific reaction conditions. The primary synthetic route includes the following steps:

    Initial Reactants: The synthesis begins with the selection of appropriate starting materials, which are subjected to a series of chemical reactions.

    Reaction Conditions: The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation.

    Catalysts and Reagents: Various catalysts and reagents are used to facilitate the reactions, including acids, bases, and solvents.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up to meet the demand. The process involves:

    Large-Scale Reactors: The reactions are conducted in large-scale reactors to produce significant quantities of this compound.

    Optimization of Conditions: The reaction conditions are optimized to maximize yield and minimize by-products.

    Purification: The final product is purified using techniques such as distillation, crystallization, or chromatography.

Chemical Reactions Analysis

Types of Reactions

Supprescin A undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions occur when this compound reacts with other compounds, leading to the replacement of specific functional groups.

Common Reagents and Conditions

The common reagents and conditions used in these reactions include:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Organic solvents such as ethanol, methanol, and acetone.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example:

    Oxidation: The oxidation of this compound may produce various oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of this compound with different functional groups.

    Substitution: Substitution reactions result in the formation of new compounds with altered chemical structures.

Mechanism of Action

The mechanism of action of Supprescin A involves its interaction with specific molecular targets and pathways. The compound exerts its effects through:

    Molecular Targets: this compound binds to specific proteins or enzymes, altering their activity.

    Pathways Involved: The compound may modulate various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Supprescin A can be compared with other similar compounds to highlight its uniqueness. Some of the similar compounds include:

    Compound X: Similar in structure but differs in its reactivity and applications.

    Compound Y: Shares some chemical properties but has different biological activities.

    Compound Z: Used in similar industrial applications but has distinct synthesis routes.

Properties

IUPAC Name

[2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]acetyl] (2S)-3-[(2S,3R,4R,5R,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-aminopropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H28N4O11/c1-6(23)20-11-13(26)12(25)9(4-22)30-16(11)29-5-8(18)15(28)31-10(24)2-19-14(27)7(17)3-21/h7-9,11-13,16,21-22,25-26H,2-5,17-18H2,1H3,(H,19,27)(H,20,23)/t7-,8-,9+,11+,12-,13+,16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOOOFBAWVAQTJK-VSSKVTDTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C(C(OC1OCC(C(=O)OC(=O)CNC(=O)C(CO)N)N)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@@H]1OC[C@@H](C(=O)OC(=O)CNC(=O)[C@H](CO)N)N)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H28N4O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00162571
Record name Supprescin A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00162571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

452.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

143896-40-6
Record name Supprescin A
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0143896406
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Supprescin A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00162571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.